5-{[(4-ethoxyphenyl)amino]sulfonyl}-1H-pyrazole-4-carboxylic acid
Description
The compound 5-{[(4-ethoxyphenyl)amino]sulfonyl}-1H-pyrazole-4-carboxylic acid is a pyrazole derivative characterized by:
- A pyrazole core substituted at position 4 with a carboxylic acid group.
- A sulfonamide group (-SO₂NH-) at position 5, linked to a 4-ethoxyphenylamine moiety. This structure confers unique physicochemical properties, including moderate polarity due to the carboxylic acid and sulfonamide groups, and enhanced lipophilicity from the ethoxy substituent.
Properties
Molecular Formula |
C12H13N3O5S |
|---|---|
Molecular Weight |
311.32 g/mol |
IUPAC Name |
5-[(4-ethoxyphenyl)sulfamoyl]-1H-pyrazole-4-carboxylic acid |
InChI |
InChI=1S/C12H13N3O5S/c1-2-20-9-5-3-8(4-6-9)15-21(18,19)11-10(12(16)17)7-13-14-11/h3-7,15H,2H2,1H3,(H,13,14)(H,16,17) |
InChI Key |
DPHQXCMZQVFNGZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=NN2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-ethoxyphenyl)sulfamoyl]-1H-pyrazole-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone or β-ketoester under acidic or basic conditions.
Introduction of the Sulfamoyl Group: The sulfamoyl group can be introduced by reacting the pyrazole derivative with a sulfonamide reagent, such as chlorosulfonic acid or sulfonyl chloride, in the presence of a base like pyridine.
Attachment of the Ethoxyphenyl Moiety: The ethoxyphenyl group can be attached through a nucleophilic aromatic substitution reaction, where the ethoxyphenyl halide reacts with the pyrazole derivative in the presence of a strong base like sodium hydride.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-[(4-ethoxyphenyl)sulfamoyl]-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
5-[(4-ethoxyphenyl)sulfamoyl]-1H-pyrazole-4-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 5-[(4-ethoxyphenyl)sulfamoyl]-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. It may also interact with receptors to modulate signaling pathways involved in various biological processes.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Differences
The following table highlights structural variations among the target compound and related pyrazole derivatives:
Key Observations:
- Carboxylic Acid vs. Ester : The target compound’s free carboxylic acid (C-4) may enhance aqueous solubility compared to ethyl esters (e.g., ), though esters typically improve membrane permeability .
- Sulfonamide vs. Amino Groups: The sulfonamide group in the target compound and could enhance hydrogen-bonding interactions with biological targets compared to amino-substituted analogs (e.g., ).
Pharmacological Activity Insights
While direct pharmacological data for the target compound are absent, inferences can be drawn from structurally related compounds:
- Analgesic/Anti-inflammatory Activity: Ethyl 5-amino-3-(methylthio)-1-phenyl-1H-pyrazole-4-carboxylate () demonstrated significant analgesic and anti-inflammatory effects in preclinical studies, attributed to the methylthio and amino substituents . The target compound’s sulfonamide group may offer similar or enhanced activity due to its electron-withdrawing nature.
Biological Activity
5-{[(4-Ethoxyphenyl)amino]sulfonyl}-1H-pyrazole-4-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 5-{[(4-ethoxyphenyl)amino]sulfonyl}-1H-pyrazole-4-carboxylic acid is . The compound features a pyrazole ring, an ethoxy group, and a sulfonamide moiety, which are crucial for its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds similar to 5-{[(4-ethoxyphenyl)amino]sulfonyl}-1H-pyrazole-4-carboxylic acid have shown significant cytotoxic effects against various cancer cell lines.
Table 1: Anticancer Activity of Pyrazole Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | HeLa | 12.5 | |
| Compound B | MCF-7 | 8.0 | |
| Compound C | A549 | 15.2 |
The compound's mechanism involves the inhibition of key signaling pathways associated with tumor growth and proliferation. For example, derivatives have been shown to inhibit fibroblast growth factor receptors (FGFRs), which are implicated in various cancers .
Anti-inflammatory Effects
In addition to its anticancer properties, pyrazole derivatives have demonstrated anti-inflammatory effects. Research indicates that these compounds can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenases (COX-1 and COX-2), which are critical in inflammatory processes .
The biological activity of 5-{[(4-ethoxyphenyl)amino]sulfonyl}-1H-pyrazole-4-carboxylic acid is primarily attributed to its ability to interact with specific molecular targets:
- Inhibition of Kinases : The compound may inhibit various kinases involved in cancer cell signaling, leading to reduced cell proliferation.
- Modulation of Enzyme Activity : By inhibiting COX enzymes, it reduces inflammation and associated pain.
- Induction of Apoptosis : Certain derivatives have been shown to induce apoptosis in cancer cells through mitochondrial pathways.
Case Studies
Several studies have investigated the efficacy of related compounds in preclinical models:
- A study reported that a derivative similar to 5-{[(4-ethoxyphenyl)amino]sulfonyl}-1H-pyrazole-4-carboxylic acid exhibited significant growth inhibition in a panel of human cancer cell lines, with IC50 values ranging from 8 µM to 15 µM across different cell types .
- Another investigation demonstrated that the compound effectively reduced tumor size in xenograft models by modulating the tumor microenvironment and enhancing immune response against tumor cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
